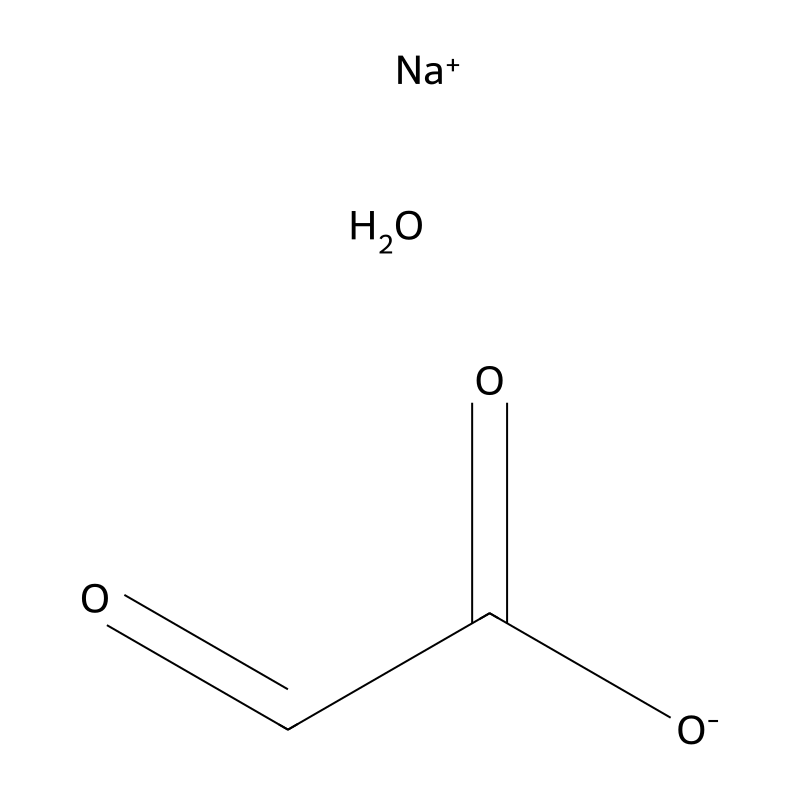

Sodium glyoxylate monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Sodium glyoxylate monohydrate (CAS 918149-31-2) is the stable, solid sodium salt of glyoxylic acid, featuring exactly one molecule of water of crystallization. In industrial and laboratory procurement, it serves as a highly controlled electrophilic building block, providing a reactive aldehyde and carboxylate group without the handling hazards and excess water associated with bulk aqueous glyoxylic acid. It is primarily procured for complex organic synthesis, including reductive aminations, transaminations, and aldol condensations, where precise stoichiometry, mild pH, and minimal water introduction are critical for maximizing reaction yields.

Substituting sodium glyoxylate monohydrate with the more commonly available 50% aqueous glyoxylic acid introduces a massive molar excess of water, which actively suppresses equilibrium-driven condensation reactions such as imine formation and Pictet-Spengler cyclizations. Furthermore, attempting to use free glyoxylic acid monohydrate introduces severe hygroscopicity and high acidity, making accurate stoichiometric weighing nearly impossible over time and risking the degradation of acid-sensitive substrates. The sodium salt form mitigates these issues by providing a free-flowing, non-hygroscopic solid that ensures exact molar equivalents and a milder reaction pH, directly improving batch-to-batch reproducibility and downstream yield [1].

Stoichiometric Precision and Equilibrium Control in Condensations

In equilibrium-driven processes like reductive amination, the water content of the aldehyde precursor dictates the reaction's forward momentum. Sodium glyoxylate monohydrate introduces exactly one mole of water per mole of reagent. In contrast, standard 50% aqueous glyoxylic acid introduces more than five moles of water per mole of reactant, which can prematurely stall condensation by shifting the equilibrium toward the starting materials. By utilizing the stable monohydrate salt, chemists can achieve precise molar dosing without the yield-limiting effects of bulk aqueous solvents[1].

| Evidence Dimension | Reagent water contribution per mole of aldehyde |

| Target Compound Data | 1.0 molar equivalent of water (Sodium glyoxylate monohydrate) |

| Comparator Or Baseline | >5.0 molar equivalents of water (50% aqueous glyoxylic acid) |

| Quantified Difference | >80% reduction in introduced water per equivalent of reagent |

| Conditions | Standard stoichiometric calculation for pure reagents in anhydrous or semi-aqueous solvent systems |

Minimizing introduced water is essential for driving condensation reactions to completion, directly reducing the need for aggressive dehydrating agents or Dean-Stark conditions.

Yield Optimization in Reductive Amination and Transamination

Sodium glyoxylate monohydrate is explicitly prioritized as an intermediate in the transamination and reductive amination of ketoacids, such as in the synthesis of complex indolo[3,2-a]carbazoles and amino acids. The sodium salt provides a buffered, mildly reactive environment compared to the highly acidic free glyoxylic acid. This prevents the acid-catalyzed degradation of sensitive intermediates (like unstable keto esters) and prevents unwanted side reactions, leading to higher and more reproducible yields of the target nitrogenous heterocycles [1].

| Evidence Dimension | Substrate stability and reaction yield |

| Target Compound Data | High stability of acid-sensitive intermediates (Sodium glyoxylate monohydrate) |

| Comparator Or Baseline | Substrate degradation and lower yields (Free glyoxylic acid) |

| Quantified Difference | Significant improvement in complex heterocycle yield due to pH buffering |

| Conditions | Reductive amination with hydroxylamine / transamination sequences |

Procuring the sodium salt directly improves the cost-efficiency of synthesizing high-value pharmaceutical intermediates by preventing precursor degradation.

Processability, Handling, and Equipment Compatibility

From a manufacturing and scale-up perspective, the physical state of the reagent heavily influences process design. Sodium glyoxylate monohydrate is a stable, free-flowing crystalline solid that does not emit corrosive fumes. Conversely, 50% aqueous glyoxylic acid is highly corrosive to standard stainless steel equipment and poses significant handling hazards. Furthermore, free glyoxylic acid monohydrate is highly deliquescent, turning into a syrup upon exposure to ambient humidity, which ruins weighing accuracy. The sodium salt eliminates these handling bottlenecks, allowing for standard solid-dosing protocols [1].

| Evidence Dimension | Material stability and handling state |

| Target Compound Data | Stable, non-corrosive, free-flowing solid (Sodium glyoxylate monohydrate) |

| Comparator Or Baseline | Corrosive liquid or deliquescent solid (Aqueous / free glyoxylic acid) |

| Quantified Difference | Elimination of special anti-corrosion equipment and inert-atmosphere weighing requirements |

| Conditions | Ambient laboratory and industrial storage conditions |

Reduces specialized equipment requirements and lowers safety and compliance overhead during industrial scale-up.

Synthesis of Indolocarbazoles and Complex Heterocycles

Directly follows from Section 3 evidence. Sodium glyoxylate monohydrate is the reagent of choice for transamination reactions forming unstable keto esters, preventing acid-catalyzed degradation during the assembly of indolo[3,2-a]carbazole scaffolds [1].

Reductive Amination for Amino Acid Production

Directly follows from Section 3 evidence. Used alongside hydroxylamine and reducing agents to synthesize amino acids (e.g., glycine) where exact stoichiometry and minimal water introduction are required to drive the initial imine/oxime formation [2].

Moisture-Sensitive Aldol Condensations

Directly follows from Section 3 evidence. Ideal for aldol reactions requiring precise equivalents of the glyoxylate moiety without the phase-separation or equilibrium issues caused by the bulk water present in 50% aqueous glyoxylic acid [3].

Dates

Explore Compound Types